molecular formula C16H14 B3394480 Benzene, 1,3-dimethyl-2-(phenylethynyl)- CAS No. 180783-48-6

Benzene, 1,3-dimethyl-2-(phenylethynyl)-

Cat. No.: B3394480
CAS No.: 180783-48-6
M. Wt: 206.28 g/mol
InChI Key: DZWZTZPTYKJAIF-UHFFFAOYSA-N
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Description

Benzene, 1,3-dimethyl-2-(phenylethynyl)-: is an aromatic compound characterized by a benzene ring substituted with two methyl groups and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dimethyl-2-(phenylethynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3-dimethyl-2-(phenylethynyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the phenylethynyl group to form a phenylethyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Halogens, nitric acid (HNO3), sulfuric acid (H2SO4), controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Phenylethyl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,3-dimethyl-2-(phenylethynyl)- is used as a precursor in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a model to study the interactions of aromatic compounds with biological macromolecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways. The compound’s structure can be modified to enhance its pharmacological properties, leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, Benzene, 1,3-dimethyl-2-(phenylethynyl)- can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which Benzene, 1,3-dimethyl-2-(phenylethynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring and substituents can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

    Benzene, 1,3-dimethyl-:

    Benzene, 1,3-dimethyl-2-(phenylmethyl)-: This compound has a phenylmethyl group instead of a phenylethynyl group, resulting in distinct chemical and physical properties.

Uniqueness: Benzene, 1,3-dimethyl-2-(phenylethynyl)- is unique due to the presence of the phenylethynyl group, which imparts specific electronic and steric effects

Properties

IUPAC Name

1,3-dimethyl-2-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-13-7-6-8-14(2)16(13)12-11-15-9-4-3-5-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWZTZPTYKJAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478368
Record name Benzene, 1,3-dimethyl-2-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180783-48-6
Record name Benzene, 1,3-dimethyl-2-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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